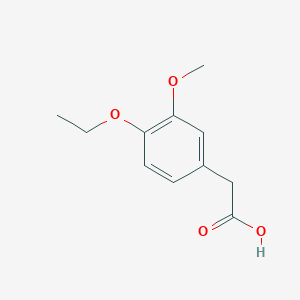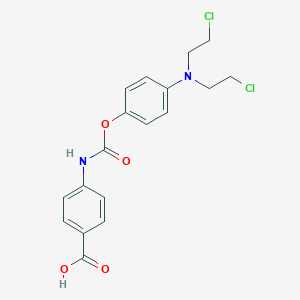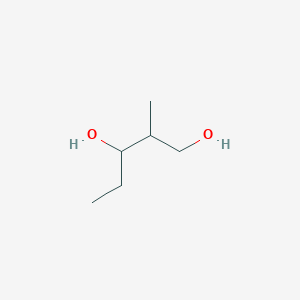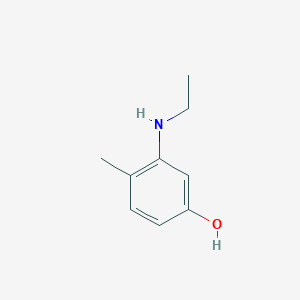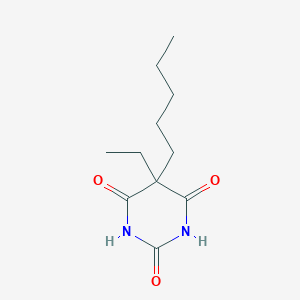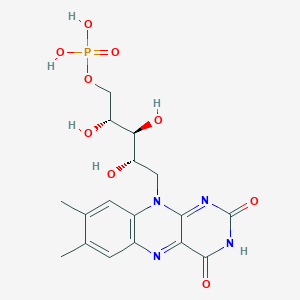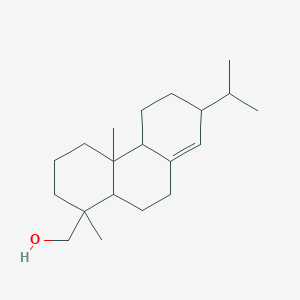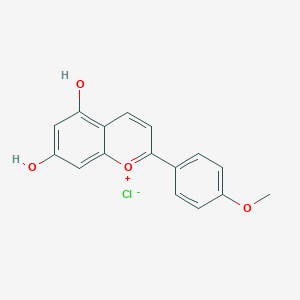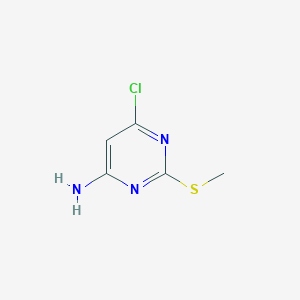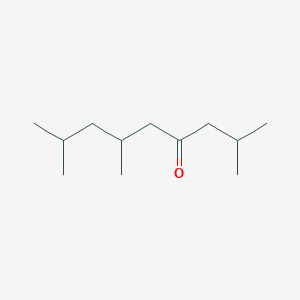
Diphenyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyltin is an organotin compound with the chemical formula (C6H5)2Sn. It is a white crystalline solid that is commonly used in scientific research due to its unique properties. Diphenyltin is synthesized through various methods, including the reaction of tin with phenylmagnesium bromide and the reaction of tin with phenyllithium.
Mecanismo De Acción
Diphenyltin is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting the activity of acetylcholinesterase, diphenyltin can increase the levels of acetylcholine in the brain, leading to increased nerve transmission.
Efectos Bioquímicos Y Fisiológicos
Diphenyltin has been shown to have a number of biochemical and physiological effects. It has been shown to be toxic to various organisms, including fish, crustaceans, and mammals. Diphenyltin has also been shown to have endocrine-disrupting effects, affecting the reproductive systems of various organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenyltin has a number of advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to synthesize and has a wide range of applications. However, diphenyltin is also toxic and can be hazardous to handle. It is important to take proper safety precautions when working with diphenyltin.
Direcciones Futuras
There are a number of future directions for research involving diphenyltin. One area of research is the development of new synthesis methods for diphenyltin and other organotin compounds. Another area of research is the investigation of the toxicological effects of diphenyltin on various organisms. Additionally, there is a need for further research into the endocrine-disrupting effects of diphenyltin and other organotin compounds.
Métodos De Síntesis
Diphenyltin can be synthesized through various methods. One of the most common methods is the reaction of tin with phenylmagnesium bromide. This method involves the reaction of phenylmagnesium bromide with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
Another method of synthesizing diphenyltin involves the reaction of tin with phenyllithium. This method involves the reaction of phenyllithium with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
Aplicaciones Científicas De Investigación
Diphenyltin has a wide range of scientific research applications. It is commonly used in the synthesis of other organotin compounds. Diphenyltin is also used as a catalyst in various chemical reactions. It is used in the synthesis of polyurethane foams, which are used in the production of various consumer products.
Propiedades
Número CAS |
1011-95-6 |
|---|---|
Nombre del producto |
Diphenyltin |
Fórmula molecular |
C12H12Sn |
Peso molecular |
272.92 g/mol |
Nombre IUPAC |
diphenyltin |
InChI |
InChI=1S/2C6H5.Sn/c2*1-2-4-6-5-3-1;/h2*1-5H; |
Clave InChI |
KUCPUSUXIGWHFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
Otros números CAS |
6381-06-2 |
Sinónimos |
diphenyltin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



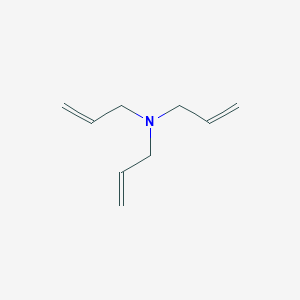
![Benzo[c]chrysene](/img/structure/B89444.png)
